molecular formula C7H16O5Si B11894769 4-(Trimethoxysilyl)butanoic acid

4-(Trimethoxysilyl)butanoic acid

Cat. No.: B11894769
M. Wt: 208.28 g/mol
InChI Key: VKVJAWNFDVEVBK-UHFFFAOYSA-N
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Description

4-(Trimethoxysilyl)butanoic acid is an organosilicon compound with the molecular formula C7H16O5Si. It is commonly used as a silane coupling agent and surface modifier in various industrial and scientific applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the fields of materials science and chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Trimethoxysilyl)butanoic acid can be synthesized through the reaction of butanoic acid with trimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the trimethoxysilane acting as a silylating agent to introduce the trimethoxysilyl group into the butanoic acid molecule .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common catalysts used in the industrial synthesis include acids or bases that facilitate the silylation reaction .

Chemical Reactions Analysis

Types of Reactions

4-(Trimethoxysilyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Trimethoxysilyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which 4-(trimethoxysilyl)butanoic acid exerts its effects is through the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense with hydroxyl groups on surfaces to form stable siloxane bonds. This process effectively anchors the compound to the surface, modifying its properties .

Comparison with Similar Compounds

Similar Compounds

    4-(Triethoxysilyl)butanoic acid: Similar in structure but with ethoxy groups instead of methoxy groups.

    3-(Trimethoxysilyl)propylamine: Contains an amine group instead of a carboxylic acid group.

    (3-Glycidyloxypropyl)trimethoxysilane: Contains an epoxy group instead of a carboxylic acid group

Uniqueness

4-(Trimethoxysilyl)butanoic acid is unique due to its combination of a carboxylic acid group and a trimethoxysilyl group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly effective as a coupling agent and surface modifier .

Properties

Molecular Formula

C7H16O5Si

Molecular Weight

208.28 g/mol

IUPAC Name

4-trimethoxysilylbutanoic acid

InChI

InChI=1S/C7H16O5Si/c1-10-13(11-2,12-3)6-4-5-7(8)9/h4-6H2,1-3H3,(H,8,9)

InChI Key

VKVJAWNFDVEVBK-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCC(=O)O)(OC)OC

Origin of Product

United States

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